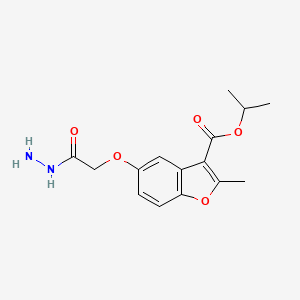

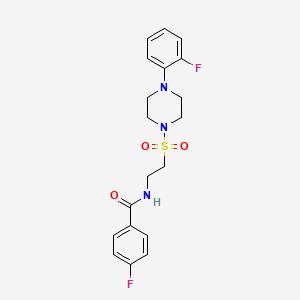

![molecular formula C24H23N5O2 B2620695 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide CAS No. 1105225-35-1](/img/structure/B2620695.png)

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C24H23N5O2 and its molecular weight is 413.481. The purity is usually 95%.

BenchChem offers high-quality 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-b]pyridine scaffold has shown promise as an anticancer agent. Researchers have investigated derivatives of this compound for their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. By modifying the substituents on the pyrazolo[3,4-b]pyridine core, scientists aim to enhance its selectivity and potency against specific cancer types .

Anti-inflammatory Properties

The cyclopropyl group in the structure contributes to its anti-inflammatory potential. Studies have explored the compound’s effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. These findings suggest that it could be a valuable lead compound for developing novel anti-inflammatory drugs .

Neuroprotective Effects

Researchers have investigated the neuroprotective properties of pyrazolo[3,4-b]pyridine derivatives. These compounds may modulate neuronal signaling pathways, protect against oxidative stress, and potentially mitigate neurodegenerative diseases. The phenethylacetamide moiety could play a crucial role in enhancing neuroprotection .

Antiviral Activity

Given the urgent need for effective antiviral agents, scientists have explored pyrazolo[3,4-b]pyridine derivatives as potential inhibitors of viral enzymes or entry pathways. The compound’s unique structure may offer advantages in targeting specific viral proteins .

Cardiovascular Applications

Some pyrazolo[3,4-b]pyridine derivatives exhibit vasodilatory effects, making them interesting candidates for cardiovascular research. By fine-tuning the substituents, researchers aim to develop compounds that selectively relax blood vessels, potentially aiding in the treatment of hypertension or other cardiovascular conditions .

Molecular Imaging Probes

The phenyl and cyclopropyl moieties in the compound could serve as useful handles for attaching imaging labels. Researchers have explored these derivatives as molecular probes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). Such probes allow non-invasive visualization of specific biological processes in vivo .

These applications highlight the versatility and potential of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide in various scientific contexts. Further studies and optimization of its properties may lead to breakthroughs in medicine, drug development, and diagnostics. 🌟

properties

IUPAC Name |

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c30-21(25-14-13-17-7-3-1-4-8-17)16-28-24(31)23-20(22(27-28)18-11-12-18)15-26-29(23)19-9-5-2-6-10-19/h1-10,15,18H,11-14,16H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCABRPGNUHDXKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2620618.png)

![1-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2620619.png)

![N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2620623.png)

![1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2620624.png)

![2-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2620630.png)

![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620635.png)